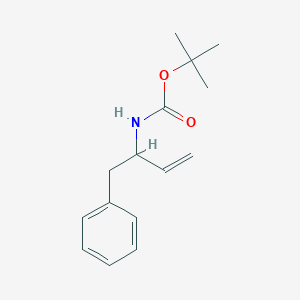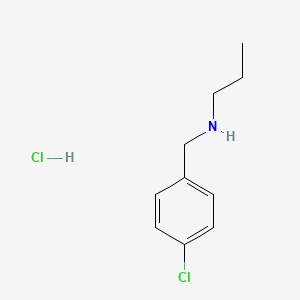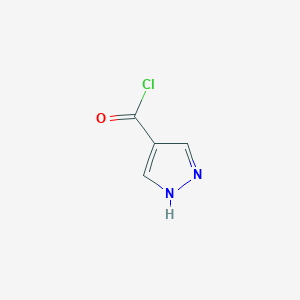![molecular formula C50H38N2 B3075560 2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene CAS No. 1032556-63-0](/img/structure/B3075560.png)
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene
概要
説明
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene is an organic compound known for its unique photophysical properties. It belongs to the class of distyrylnaphthalene derivatives, which are characterized by their extended π-conjugated systems.
作用機序
Target of Action
Similar compounds have been used in the development of organic light-emitting diodes (oleds), suggesting that their targets could be related to light emission processes .
Mode of Action
This compound exhibits aggregation-induced emission properties due to its highly twisted conformation . It has been observed that the different emissions of the polymorphs mainly depend on their molecular conformations due to the weak intermolecular interactions .
Pharmacokinetics
Similar compounds have been used in the development of oleds, which suggests that they may have properties suitable for distribution and stability in these devices .
Result of Action
The compound’s action results in different emissions of the polymorphs, which mainly depend on their molecular conformations due to the weak intermolecular interactions . More importantly, these crystalline polymorphs show different mechanochromic phenomena under varying pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, these crystalline polymorphs show different mechanochromic phenomena under varying pressure . Additionally, the compound also displays thermochromic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene typically involves a multi-step process. One common method is the Heck reaction, which couples aryl halides with alkenes in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced derivatives of the original compound .
科学的研究の応用
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in cellular imaging to visualize membrane structures and intracellular processes.
類似化合物との比較
Similar Compounds
4,4′-Bis[4-(diphenylamino)styryl]biphenyl: Another distyrylnaphthalene derivative with similar photophysical properties.
4,6-Bis[(E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl]-2-phenylpyrimidine: A compound with strong fluorescence and applications in OLEDs.
Uniqueness
2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which enhances its photophysical properties and makes it particularly suitable for applications in optoelectronics and biological imaging .
特性
IUPAC Name |
N,N-diphenyl-4-[(E)-2-[6-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-2-yl]ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H38N2/c1-5-13-45(14-6-1)51(46-15-7-2-8-16-46)49-33-27-39(28-34-49)21-23-41-25-31-44-38-42(26-32-43(44)37-41)24-22-40-29-35-50(36-30-40)52(47-17-9-3-10-18-47)48-19-11-4-12-20-48/h1-38H/b23-21+,24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKQPQQULQMWBV-MBALSZOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)C=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC4=C(C=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C=C3)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H38N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol](/img/structure/B3075477.png)


![1'-(1H-indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3075494.png)
![methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate](/img/structure/B3075497.png)
![7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3075504.png)

![Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate](/img/structure/B3075547.png)






